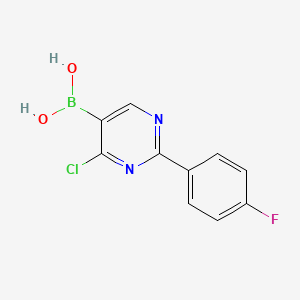
(4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki coupling reaction. This process includes the reaction of 2-chloro-5-fluoropyrimidine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium(II) acetate, triphenylphosphine, bases like potassium carbonate or sodium hydroxide.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the development of biologically active compounds, including potential therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(4-fluorophen
Eigenschaften
Molekularformel |
C10H7BClFN2O2 |
|---|---|
Molekulargewicht |
252.44 g/mol |
IUPAC-Name |
[4-chloro-2-(4-fluorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H7BClFN2O2/c12-9-8(11(16)17)5-14-10(15-9)6-1-3-7(13)4-2-6/h1-5,16-17H |
InChI-Schlüssel |
BINKXVAUMNRADR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


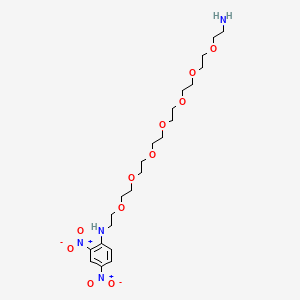
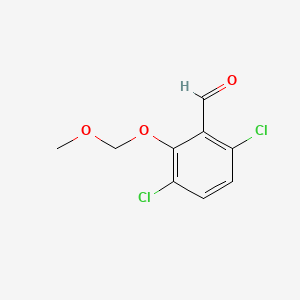
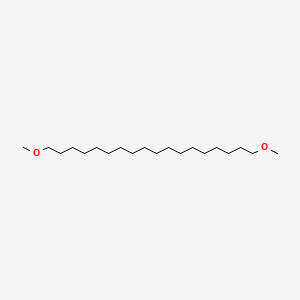
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
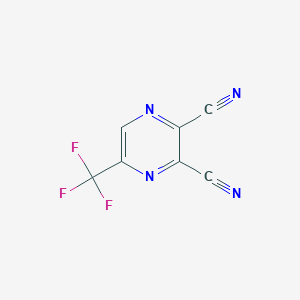
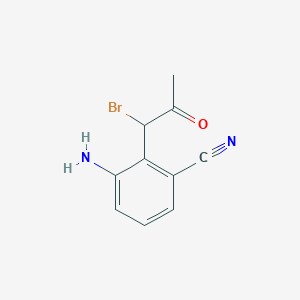
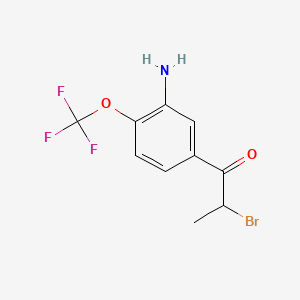


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)

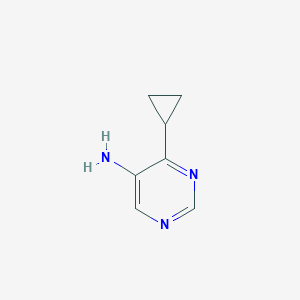
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
